molecular formula C10H11N3O2S B11870614 Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B11870614
M. Wt: 237.28 g/mol
InChI Key: AJWCGUFMEOJROL-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a thieno[2,3-b]pyrazine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of an amino group at the 7th position and a carboxylate ester group at the 6th position further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate typically involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method utilizes either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar Pd-catalyzed cross-coupling reactions. The scalability of these reactions would depend on the availability of starting materials, optimization of reaction conditions, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate (CAS No. 2123445-32-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H11N3O2S
  • Molecular Weight : 237.28 g/mol
  • Structure : The compound features a thieno[2,3-b]pyrazine core which is significant in various biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted that derivatives of thieno[2,3-b]pyrazine possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Thieno[2,3-b]pyrazine derivatives have shown promise in cancer therapy. For instance, a synthesized derivative demonstrated cytotoxic effects on human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Inhibition of cell proliferation

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It was found to act as a potent inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Case Study 1: Antimicrobial Evaluation

A recent evaluation assessed the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Study

In vitro studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-3-5-4-12-9-7(13-5)6(11)8(16-9)10(14)15-2/h4H,3,11H2,1-2H3

InChI Key

AJWCGUFMEOJROL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=N1)C(=C(S2)C(=O)OC)N

Origin of Product

United States

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